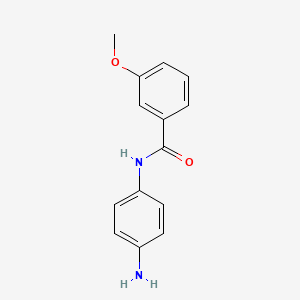

N-(4-aminophenyl)-3-methoxybenzamide

Beschreibung

N-(4-Aminophenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzoyl group linked to a 4-aminophenylamine moiety. Its molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of 242.28 g/mol. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (amide) groups, which influence its physicochemical properties, such as solubility, lipophilicity (logP ~2.5), and hydrogen-bonding capacity .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological receptors (e.g., dopamine D4 receptors) and enzymes. Its primary amine group on the phenyl ring enables derivatization for radiolabeling or conjugation, as seen in related compounds used for positron emission tomography (PET) imaging .

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOBNRULQOPKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-3-methoxybenzamide typically involves the reaction of 4-aminophenylamine with 3-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of N-(4-aminophenyl)-3-methoxybenzamide may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-aminophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride for converting amino groups to halides.

Major Products Formed

Oxidation: Formation of corresponding quinones or nitro compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-aminophenyl)-3-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, polymers, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N-(4-aminophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the compound can interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Bioactivity

- Electron-Donating Groups (e.g., Methoxy): The 3-methoxy group in N-(4-aminophenyl)-3-methoxybenzamide enhances binding to aromatic residues in receptor pockets, as observed in dopamine D4 ligands like compound 7 (). This group also reduces oxidative metabolism compared to hydroxyl analogues .

- Amino Groups: The 4-aminophenyl moiety allows for hydrogen bonding with targets, improving selectivity. For example, replacing the amino group with a methyl group (as in 4-methoxy-N-(3-methylphenyl)benzamide) reduces CNS penetration due to increased hydrophobicity and steric hindrance .

Pharmacokinetic Comparisons

- Lipophilicity: Compounds with logP >3 (e.g., 4-methoxy-N-(3-methylphenyl)benzamide) exhibit higher nonspecific binding, limiting brain uptake. N-(4-aminophenyl)-3-methoxybenzamide’s logP (~2.5) balances brain penetration and specificity .

- Metabolic Stability: Chloro-substituted derivatives (e.g., 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide) show prolonged half-lives due to resistance to cytochrome P450 oxidation .

Research Findings

- Anticonvulsant Activity: Benzothiazole-linked sulfonamides () with structural similarities showed potent anticonvulsant effects in murine models, suggesting N-(4-aminophenyl)-3-methoxybenzamide could be optimized for this application .

- Antioxidant Properties: Analogues with acetoxy groups (e.g., 3-acetoxy-2-methyl-N-(4-methoxyphenyl)-benzamide) exhibited radical-scavenging activity, highlighting the role of substituents in redox modulation .

Biologische Aktivität

N-(4-Aminophenyl)-3-methoxybenzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

N-(4-Aminophenyl)-3-methoxybenzamide is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 240.30 g/mol

This compound features an aminophenyl group linked to a methoxybenzamide moiety, which contributes to its biological properties.

The biological activity of N-(4-aminophenyl)-3-methoxybenzamide is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various enzymes. It may bind to the active sites of these enzymes, altering their conformation and inhibiting their activity.

- Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties by scavenging free radicals, which can contribute to its protective effects against oxidative stress .

- Cell Signaling Modulation : N-(4-aminophenyl)-3-methoxybenzamide may influence cellular signaling pathways, affecting processes such as gene expression and cell proliferation.

Anticancer Properties

N-(4-Aminophenyl)-3-methoxybenzamide has shown promise in anticancer research. Various studies have highlighted its efficacy against different cancer cell lines:

- Leukemia : The compound demonstrated significant cytotoxicity against leukemia cell lines, with IC values indicating potent activity. For instance, derivatives of similar compounds showed IC values as low as 0.94 µM against the NB4 leukemia cell line .

- Solid Tumors : It has also been tested against solid tumor cell lines, such as MCF7 (breast cancer) and HCT116 (colon cancer), showing varying degrees of inhibition with IC values ranging from 5.11 µM to 29.3 µM depending on the specific derivative .

Anti-inflammatory Effects

The compound has been explored for anti-inflammatory applications. Its potential to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of N-(4-aminophenyl)-3-methoxybenzamide through electrochemical oxidation methods. The findings indicated that this compound effectively scavenges free radicals, suggesting its utility in reducing oxidative damage in biological systems .

Study 2: Cancer Cell Line Evaluation

In a comparative study of various amino-substituted benzamides, N-(4-aminophenyl)-3-methoxybenzamide was evaluated alongside other derivatives for anticancer activity. The results demonstrated that modifications in the benzamide structure significantly influenced cytotoxicity profiles across different cancer types, highlighting the importance of structure-activity relationships (SAR) in drug development .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.